2-(1-Oxoisoindolin-2-yl)benzoic acid
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Overview
Description
2-(1-Oxoisoindolin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₅H₁₁NO₃ It is characterized by the presence of an isoindolinone moiety attached to a benzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxoisoindolin-2-yl)benzoic acid typically involves the condensation of an aromatic primary amine with a phthalic anhydride derivative. One common method includes the reaction of phenylethylamine with phthalic anhydride under heating conditions, leading to the formation of the isoindolinone scaffold . The reaction is often carried out in a solvent such as 1-propanol, with the addition of a catalyst like azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can improve the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Oxoisoindolin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 2-(1-Oxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid
- 2-(3-oxo-1H-isoindol-2-yl)benzoic acid
Uniqueness
2-(1-Oxoisoindolin-2-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBCHBYNDGPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363011 |
Source
|
Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-69-8 |
Source
|
Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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